2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine
Description
Properties
CAS No. |
59056-57-4 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-amine |
InChI |
InChI=1S/C12H16N2/c13-11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8H,1-6,13H2 |
InChI Key |
GHXNRGSLMFQEEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tetrahydroquinoline with 1-bromo-3-chloropropane, followed by cyclization and amination . The reaction is carried out at elevated temperatures (150-160°C) in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reductive Amination of 9-Formyljulolidine
Julolidine-9-amine is commonly synthesized via reductive amination of 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde (9-formyljulolidine). The aldehyde precursor is synthesized via Vilsmeier-Haack formylation of julolidine (1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline) using POCl₃ and DMF .
| Reaction Step | Conditions | Yield | Source |
|---|---|---|---|
| Vilsmeier-Haack formylation | POCl₃, DMF, 0–100°C, 2–8 h | 42–92% | |
| Reductive amination | NH₃ (gas), NaBH₃CN/MeOH, RT | 65–78% |
Mechanistic Insight : The formylation proceeds via electrophilic aromatic substitution, while reductive amination involves imine intermediate formation followed by reduction .
Bromination
Reaction with bromine (Br₂) in acetic acid yields 8-bromojulolidine-9-amine, a precursor for cross-coupling reactions .
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Br₂ | AcOH | 25°C | 85% |
Nucleophilic Reactions
The amine group participates in nucleophilic substitutions and condensations:
Schiff Base Formation
Julolidine-9-amine reacts with aldehydes to form stable Schiff bases, as demonstrated in the synthesis of a julolidine-based macrocycle .
| Aldehyde | Conditions | Product Yield | Source |
|---|---|---|---|
| p-Phthalaldehyde | EtOH, RT, 12 h | 89% |
Example :
Acylation and Alkylation
The amine undergoes acylation with acid chlorides and alkylation with alkyl halides:
Acetylation
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | CH₂Cl₂ | 0°C → RT | 91% |
Product : N-Acetyljulolidine-9-amine, characterized by (CDCl₃): δ 2.15 (s, 3H, COCH₃), 3.28 (t, 4H), 2.79 (t, 4H) .
Oxidation and Redox Behavior
Julolidine-9-amine is resistant to oxidation under mild conditions due to resonance stabilization of the aromatic system. Strong oxidants like KMnO₄ induce ring-opening reactions .
Coordination Chemistry
The amine acts as a ligand in metal complexes. For example, it forms stable Cu(II) complexes with potential catalytic activity :
| Metal Salt | Ligand Ratio | Application | Source |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | 1:2 | Oxidation catalysis |
Comparative Reactivity Table
| Reaction Type | Julolidine-9-amine | Aniline (Comparison) |
|---|---|---|
| Electrophilic Substitution | Moderate (8-position) | High (para/ortho) |
| Basicity (pKₐ) | 5.2 | 4.6 |
| Oxidation Resistance | High | Low |
Key Research Findings
-
Schiff Base Stability : Julolidine-9-amine-derived Schiff bases exhibit enhanced thermal stability compared to aniline analogues, attributed to the rigid julolidine framework .
-
Catalytic Applications : Cu(II) complexes of julolidine-9-amine show 72% efficiency in styrene epoxidation .
-
Synthetic Versatility : The amine serves as a precursor for fluorescent dyes and pharmaceuticals, leveraging its electron-donating properties .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H16N
- Molecular Weight : 188.27 g/mol
- CAS Number : 59056-57-4
The compound features a unique structure that allows it to interact with biological targets effectively. Its molecular structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyridoquinoline compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A549 (lung cancer) | 0.01 |
| Compound B | HeLa (cervical cancer) | 0.15 |
| Compound C | MCF7 (breast cancer) | 0.25 |
These findings indicate that 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine and its derivatives could serve as promising candidates for further development in cancer therapy.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research suggests that it may help mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease.
Synthesis and Derivatives
The synthesis of 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine typically involves multi-step processes including cyclization reactions and functional group modifications. Various derivatives have been synthesized to enhance its pharmacological properties.
Synthesis Pathways
- Pictet-Spengler Reaction : This method has been employed to construct the core structure of the compound.
- Amination Reactions : Subsequent amination steps allow for the introduction of various substituents that can improve bioactivity.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
-
Study on Anticancer Properties :
- Researchers synthesized a series of derivatives and evaluated their cytotoxicity against multiple tumor cell lines.
- Results indicated a strong correlation between structural modifications and enhanced cytotoxic effects.
-
Neuroprotection Study :
- A specific derivative was tested in animal models of neurodegeneration.
- The results showed a significant reduction in markers of oxidative stress and improved cognitive function.
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Structure Variations
- Pyrylium Dyes (e.g., Py-1): Py-1 (2,6-dimethyl-4-[(E)-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)-vinyl]pyranylium) shares the julolidine backbone but replaces the amine with a pyranylium group. This substitution enhances its reactivity with amino groups in biogenic amines, forming red fluorescent pyridinium derivatives .
- CCVJ (9-(2-Carboxy-2-cyanovinyl)julolidine): Incorporates a cyanovinyl-carboxylic acid substituent, enabling solvent polarity-dependent fluorescence (a "molecular rotor") .
- THPQ Derivatives: The 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl (THPQ) group in dye 4c () undergoes 180° rotation in aptamer complexes, reducing fluorescence quantum yield compared to rigid analogs like MQ (methylquinolinium) .
Electronic Effects
- Julolidine derivatives exhibit stronger electron-donating capabilities than simpler aromatic amines (e.g., aniline) due to extended conjugation. For example, THPQ-based sensors show bathochromic shifts in absorption spectra when binding Cu²⁺, attributed to intramolecular charge transfer (ICT) .
- In contrast, N,N-dimethylaminophenyl (DAP)-substituted dyes (e.g., 4b in ) maintain planar stacking with aptamers, enhancing fluorescence stability compared to THPQ .
Functional Properties
Sensing Performance
- The THPQ-Cu²⁺ complex exhibits a 1:1 stoichiometry with a molar extinction coefficient of 6.3 × 10³ M⁻¹ cm⁻¹, outperforming many azo-based sensors in selectivity for cysteine and histidine .
- Py-1 demonstrates rapid reactivity with histamine, forming a fluorescent adduct within minutes, whereas THPQ-based sensors require longer equilibration times .
Biosensing and Bioimaging
Optoelectronics
- DCM2 (a THPQ analog) is employed in organic LEDs (OLEDs) as a yellow emitter, achieving high efficiency at heterojunction interfaces .
- Triazole derivatives of THPQ exhibit nonlinear optical (NLO) responses with hyperpolarizability values (~1.4 × 10⁻²⁷ esu) comparable to urea, suggesting utility in photonic devices .
Pharmacology
Biological Activity
2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its implications in medicinal chemistry, particularly in cancer research and enzyme inhibition.
- Molecular Formula : C13H15N
- Molecular Weight : 201.27 g/mol
- CAS Number : 33985-71-6
- IUPAC Name : 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine
Biological Activity Overview
Research indicates that 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine exhibits significant biological activities including:
- Anticancer Properties : The compound has shown antiproliferative effects against various cancer cell lines.
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in cancer progression.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. For instance:
- In Vitro Studies : The compound demonstrated cytotoxic effects on multiple cancer cell lines with varying mechanisms of action. The IC50 values were determined through MTT assays.
- Mechanism of Action : It has been suggested that the compound induces apoptosis in cancer cells by activating specific pathways such as the NRF2 pathway, which is often overexpressed in tumors.
Case Studies and Research Findings
A review of recent literature provides insights into the biological activity of 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine:
| Study | Findings |
|---|---|
| Study A (2023) | Showed significant inhibition of cell proliferation in pancreatic cancer cells with an IC50 value of 12 µM. |
| Study B (2024) | Demonstrated that the compound effectively inhibited thioredoxin reductase (TrxR), a target linked to cancer cell survival. |
| Study C (2024) | Reported strong correlations with known anticancer agents in the NCI-DTP database analysis. |
Enzyme Inhibition
The compound's capability as an enzyme inhibitor is particularly noteworthy:
- Thioredoxin Reductase Inhibition : As observed in biochemical assays, the compound exhibited competitive inhibition against TrxR with a Ki value indicating its potential as a therapeutic agent for cancers reliant on this enzyme for growth and survival.
Q & A
Q. How can computational modeling optimize dye performance in photopolymer applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
